
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide, also known as CCMS, is a chemical compound that has shown promising results in scientific research. It is a sulfonamide-based inhibitor that has been studied for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide involves the inhibition of Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of client proteins. Inhibition of Hsp90 leads to the degradation of client proteins, which results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to inhibit tumor growth in xenograft models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is its potent anticancer activity. It has been shown to be effective against various types of cancer cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a cancer therapeutic. Additionally, the development of more soluble analogs of this compound may improve its efficacy and make it a more viable therapeutic option. Finally, the combination of this compound with other cancer therapeutics may enhance its anticancer activity and reduce the likelihood of resistance.
In conclusion, this compound is a promising compound that has shown potent anticancer activity in scientific research. Its inhibition of Hsp90 makes it a promising candidate for further development as a cancer therapeutic. Further research is needed to optimize its synthesis, investigate its pharmacokinetics and pharmacodynamics, and develop more soluble analogs.
Synthesemethoden
The synthesis of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide involves the reaction of 2-cyano-3-methylbenzenesulfonamide with 2-bromo-5-cyanopyridine in the presence of a base. The product obtained is then purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various signaling pathways that are important for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of client proteins, which results in the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
6-cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c1-10-3-2-4-14(13(10)8-16)18-21(19,20)12-6-5-11(7-15)17-9-12/h2-6,9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPHTANORHNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2902407.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2902409.png)
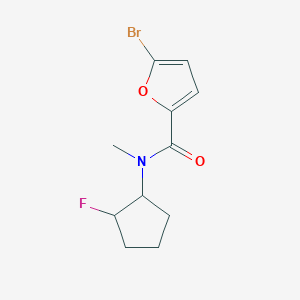
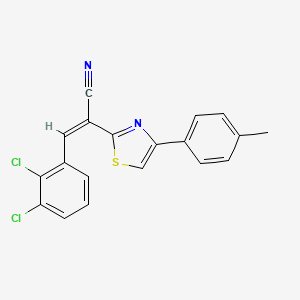
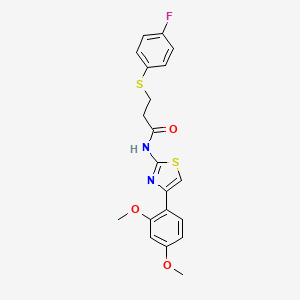
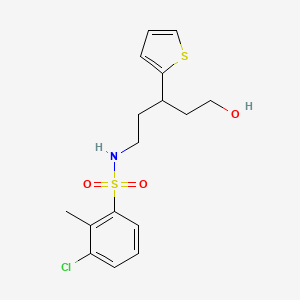
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2902418.png)


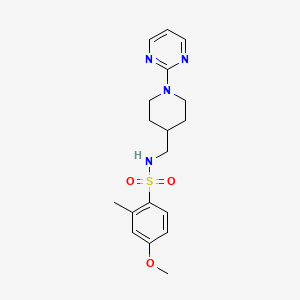
![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2902427.png)
![4,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2902428.png)
![Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2902429.png)